molecular formula C7H11FO3 B13412868 Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci)

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci)

Cat. No.: B13412868
M. Wt: 162.16 g/mol
InChI Key: WNCRPOUEGBNPBL-FSPLSTOPSA-N
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Description

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is an organic compound with the molecular formula C7H11FO3 This compound is a derivative of cyclohexanecarboxylic acid, where a fluorine atom and a hydroxyl group are attached to the cyclohexane ring in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) typically involves the fluorination and hydroxylation of cyclohexanecarboxylic acid. One common method is the direct fluorination of cyclohexanecarboxylic acid followed by hydroxylation under controlled conditions. The reaction conditions often include the use of fluorinating agents such as Selectfluor and hydroxylating agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by selective fluorination and hydroxylation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Produces cyclohexanol.

    Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound without fluorine and hydroxyl groups.

    Cyclohexanol: A similar compound with a hydroxyl group but no fluorine.

    Fluorocyclohexane: Contains a fluorine atom but lacks the carboxylic acid and hydroxyl groups.

Uniqueness

Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is unique due to the presence of both fluorine and hydroxyl groups in a cis configuration. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

(1S,2S)-1-fluoro-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11FO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4H2,(H,10,11)/t5-,7-/m0/s1

InChI Key

WNCRPOUEGBNPBL-FSPLSTOPSA-N

Isomeric SMILES

C1CC[C@]([C@H](C1)O)(C(=O)O)F

Canonical SMILES

C1CCC(C(C1)O)(C(=O)O)F

Origin of Product

United States

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